1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene
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Overview
Description
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrobenzene core substituted with a methoxy group, a prop-2-enylphenoxy group, and a butoxy group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Prop-2-enylphenoxy Intermediate: This step involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate alkylating agent under basic conditions to form the prop-2-enylphenoxy intermediate.
Nitration of the Benzene Ring: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.
Attachment of the Butoxy Group: The final step involves the reaction of the nitrated intermediate with a butyl halide in the presence of a strong base to attach the butoxy group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene can be compared with similar compounds such as:
2-Methoxy-4-prop-2-enylphenol: Known for its antimicrobial properties.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Used in organic synthesis as a building block.
1-[4-(2-Methoxy-4-prop-1-enylphenoxy)butyl]-3,5-dimethylpiperidine: Studied for its potential pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
1-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-7-17-9-11-20(21(15-17)25-3)27-13-6-5-12-26-19-10-8-16(2)14-18(19)22(23)24/h4,8-11,14-15H,1,5-7,12-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNJDOBYNXWAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)CC=C)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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